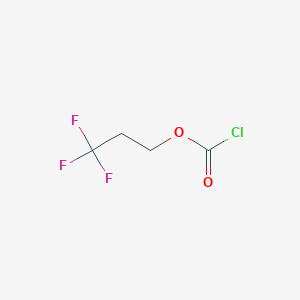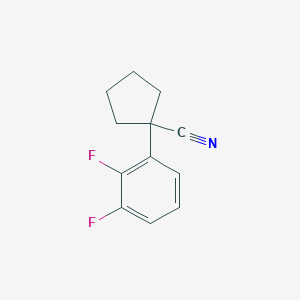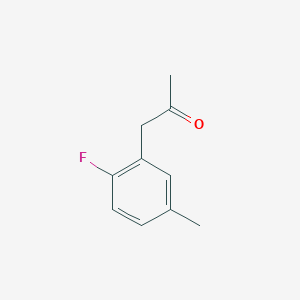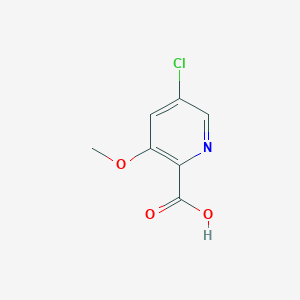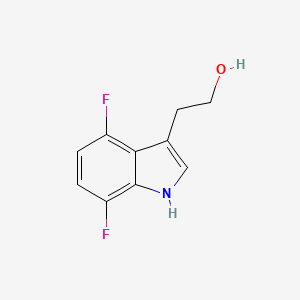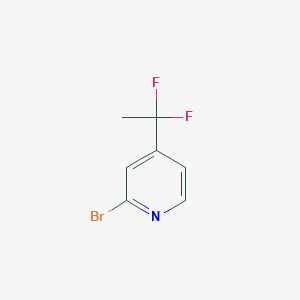
2-Bromo-4-(1,1-difluoroethyl)pyridine
Vue d'ensemble
Description
“2-Bromo-4-(1,1-difluoroethyl)pyridine” is an organic compound that belongs to the pyridine family. It has a molecular weight of 222.03 .
Synthesis Analysis
The synthesis of “2-Bromo-4-(1,1-difluoroethyl)pyridine” involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of the compound with carbon dioxide, providing the corresponding nicotinic acid .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(1,1-difluoroethyl)pyridine” is represented by the linear formula C7H6BrF2N . The InChI code for the compound is 1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“2-Bromo-4-(1,1-difluoroethyl)pyridine” is a liquid at room temperature . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of the Application: This compound is used in the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes. This process involves the coupling of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes using palladium catalysis .
- Methods of Application: The reaction involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base. High yields in arylated heteroarenes were obtained .
- Results or Outcomes: This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application 2: Building Block in Cross Coupling Reactions
- Summary of the Application: 2-Bromopyridine is used as a building block in the formation of C−N bond by various cross coupling reactions .
- Methods of Application: It is used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Results or Outcomes: The outcomes of these reactions are not specified in the source .
Propriétés
IUPAC Name |
2-bromo-4-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQIOIGWMUPNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,1-difluoroethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



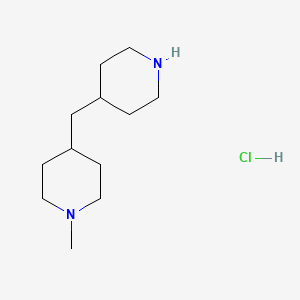
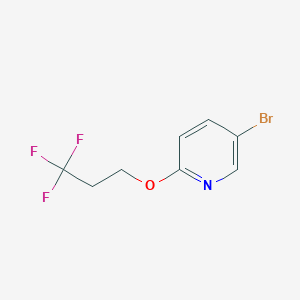
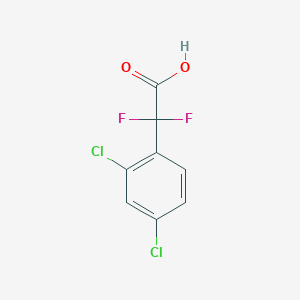
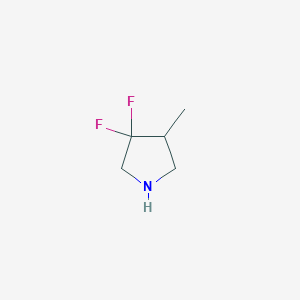
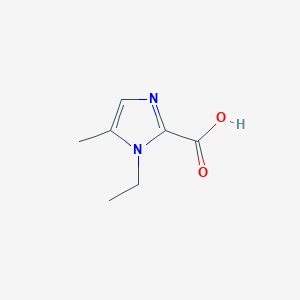
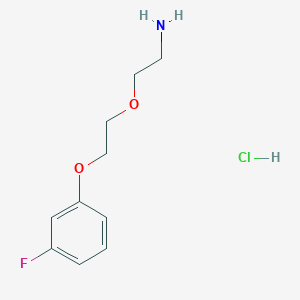
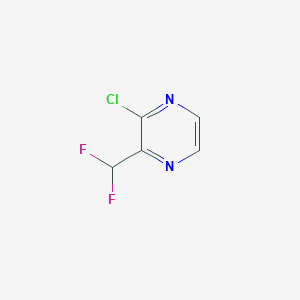
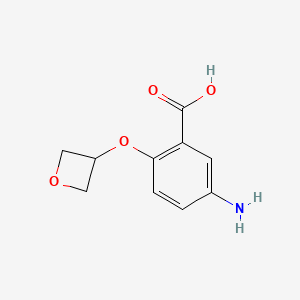
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
